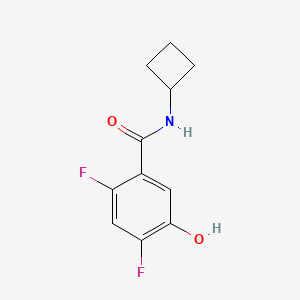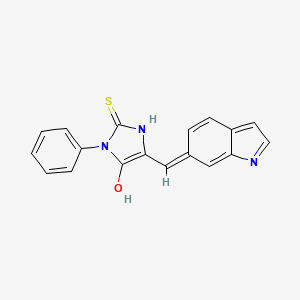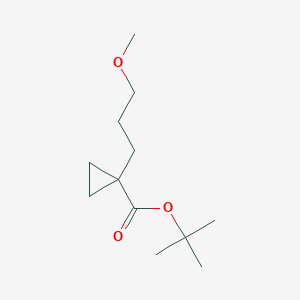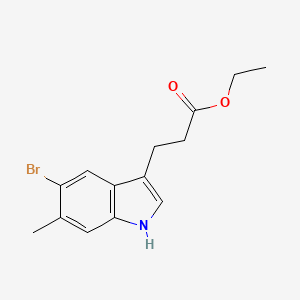
Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the indole ring, with an ethyl ester group attached to the propanoate chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions. For this specific compound, the starting materials would include 5-bromo-6-methylindole and ethyl 3-bromopropanoate. The reaction is carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-substituted indole derivatives.
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of the corresponding alcohol.
Applications De Recherche Scientifique
Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the methyl group on the indole ring can influence the compound’s binding affinity to various receptors and enzymes. The ester group can undergo hydrolysis to release the active indole moiety, which can then interact with cellular targets to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoindole: Lacks the methyl and ester groups, making it less complex.
6-Methylindole: Lacks the bromine and ester groups, affecting its reactivity.
Indole-3-acetic acid: A natural plant hormone with different functional groups and biological activities.
Uniqueness
Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate is unique due to the combination of the bromine atom, methyl group, and ester functionality. This combination enhances its reactivity and potential biological activities, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C14H16BrNO2 |
|---|---|
Poids moléculaire |
310.19 g/mol |
Nom IUPAC |
ethyl 3-(5-bromo-6-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H16BrNO2/c1-3-18-14(17)5-4-10-8-16-13-6-9(2)12(15)7-11(10)13/h6-8,16H,3-5H2,1-2H3 |
Clé InChI |
AQSQJBGCHZJHLW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CNC2=C1C=C(C(=C2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


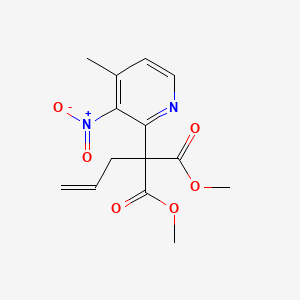

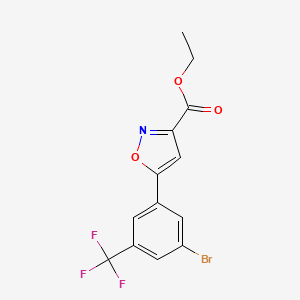
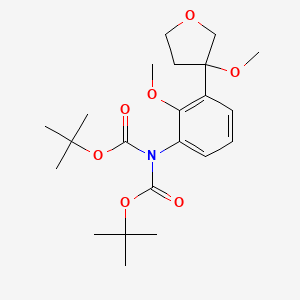
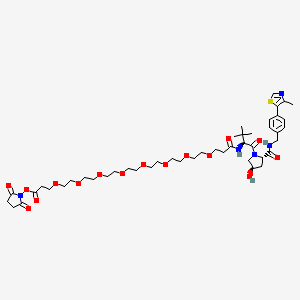
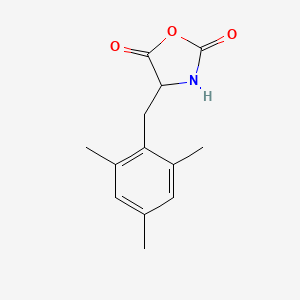
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13718951.png)
![N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine](/img/structure/B13718955.png)
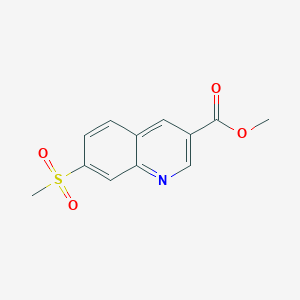
![4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)
